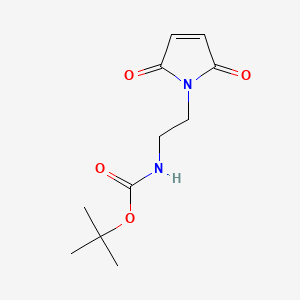

Mal-NH-Boc

Beschreibung

Overview of N-Boc-2-Maleimidoethylamine as a Versatile Chemical Building Block

The versatility of N-Boc-2-Maleimidoethylamine stems from its nature as a heterobifunctional crosslinker. The maleimide (B117702) moiety is an electrophilic group that readily undergoes a Michael addition reaction with nucleophilic thiol groups, forming a stable thioether bond. This reaction is particularly selective for the thiol side chain of cysteine residues in peptides and proteins under mild conditions (typically at neutral pH). chemrxiv.org

The second functional group, the primary amine, is temporarily masked by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is stable under the conditions required for the maleimide-thiol conjugation but can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). This deprotection exposes the primary amine, which can then participate in a wide range of subsequent chemical transformations, such as amide bond formation. This orthogonal reactivity—the ability to perform two different reactions sequentially and without interference—is the cornerstone of its utility as a versatile building block in complex molecular construction.

Significance in Advanced Synthetic Methodologies and Bioconjugation

The unique properties of N-Boc-2-Maleimidoethylamine have made it a significant reagent in various advanced synthetic applications, most notably in the field of bioconjugation. Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties.

Key Research Applications:

Antibody-Drug Conjugates (ADCs): In the development of ADCs, N-Boc-2-Maleimidoethylamine can act as a linker to attach potent cytotoxic drugs to monoclonal antibodies. The maleimide end of the linker is first reacted with cysteine residues on the antibody. Following this, the Boc group can be removed to allow for the attachment of a drug molecule, facilitating the creation of targeted cancer therapeutics.

Fluorescent Probes and Imaging Agents: The compound is used in the synthesis of complex fluorescent probes for biological imaging. mdpi.com For instance, it has been used to conjugate tumor-homing peptides to fluorescent dendrimers for the diagnosis of cancer metastasis in lymph nodes. mdpi.com The maleimide group provides a reliable anchor point to a peptide or protein, while the deprotected amine can be used to attach the imaging agent.

Proteolysis-Targeting Chimeras (PROTACs): N-Boc-2-Maleimidoethylamine serves as a linker in the construction of PROTACs. le.ac.uk These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. le.ac.uk The precise length and chemical nature of the linker are critical for the efficacy of the PROTAC, and this compound provides a modular component for linker synthesis.

Polymer Chemistry: In materials science, it is used to create polymer-albumin conjugates. These constructs are designed to improve the delivery of macromolecular drugs, such as platinum-based chemotherapeutics, to cancer cells.

Historical Context and Evolution of its Research Applications

The development of N-Boc-2-Maleimidoethylamine is closely tied to the broader advancements in peptide synthesis and bioconjugation technologies that gained momentum in the latter half of the 20th century. The groundwork was laid by the development of the tert-butoxycarbonyl (Boc) protecting group in the 1960s, which became a cornerstone of solid-phase peptide synthesis.

The dual functionality of combining a maleimide group for thiol-specific reactions with a protected amine was optimized in the 1990s. This was driven by the need to overcome challenges in site-specific protein modification, particularly the instability of maleimide-thiol adducts under certain physiological conditions due to a retro-Michael reaction. The introduction of the Boc-protected amine offered a strategic advantage: it allowed the stable maleimide-thiol linkage to be formed first, with the secondary amine functionalization occurring in a controlled, subsequent step after deprotection. This innovation significantly improved the reliability and efficiency of multi-step bioconjugation strategies, cementing the role of N-Boc-2-Maleimidoethylamine as a fundamental reagent in the development of complex bioconjugates like ADCs and advanced molecular probes. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRFQCLCLMCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400314 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-63-2 | |

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Boc 2 Maleimidoethylamine

De Novo Synthesis Pathways

The de novo synthesis of N-Boc-2-Maleimidoethylamine is a multi-step process that builds the molecule from basic precursors. This approach allows for precise control over the final structure and purity of the compound.

Preparation from Precursors

The synthesis originates from readily available chemical starting materials. The primary precursors are N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-aminoethanol) and maleic anhydride (B1165640). N-Boc-aminoethanol provides the ethylamine (B1201723) backbone with its amino group temporarily masked by a tert-Butoxycarbonyl (Boc) group, which is crucial for preventing unwanted side reactions. sigmaaldrich.comchemrxiv.org Maleic anhydride serves as the source for the maleimide (B117702) ring, a key functional component of the target molecule.

The general synthetic route involves two main transformations:

Amidation : The reaction between the primary amine of a precursor and maleic anhydride to form an intermediate maleamic acid.

Cyclization/Dehydration : The subsequent ring-closure of the maleamic acid to form the stable five-membered maleimide ring.

Role of Maleic Anhydride and N-Boc-Aminoethanol in Synthesis

The reaction between maleic anhydride and an amine is a well-established method for forming N-substituted maleimides. researchgate.netarkat-usa.org In the synthesis of N-Boc-2-Maleimidoethylamine, the process begins with the nucleophilic attack of the amino group of N-Boc-aminoethanol on one of the carbonyl carbons of maleic anhydride. This reaction is typically straightforward due to the high reactivity of the anhydride and results in the opening of the anhydride ring to form an intermediate, N-Boc-2-maleamidoethyl acid.

Mitsunobu Reaction in Stereoselective Synthesis

The Mitsunobu reaction provides an alternative and powerful method for forming carbon-nitrogen bonds, particularly for converting primary and secondary alcohols into amines, esters, and other derivatives. organic-chemistry.orgacsgcipr.org This reaction is known for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. organic-chemistry.org

In the context of synthesizing N-Boc-2-Maleimidoethylamine or related structures, the Mitsunobu reaction could be employed to couple a Boc-protected amino alcohol with a suitable maleimide precursor. The reaction typically involves three key components:

An alcohol (e.g., a Boc-protected amino alcohol).

A nucleophile with an acidic proton (pKa ≤ 15), such as a sulfonamide or phthalimide. organic-chemistry.orgorganic-synthesis.com

A reagent system consisting of a phosphine (B1218219) (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-synthesis.com

The mechanism involves the in situ activation of the alcohol by the PPh₃/DEAD reagent system, turning the hydroxyl group into a good leaving group. This is followed by an Sₙ2 displacement by the nitrogen nucleophile, leading to the formation of the C-N bond with inverted stereochemistry. organic-chemistry.org While not the most common route for this specific achiral molecule, its principles are widely applied in the synthesis of more complex, chiral analogues. tudublin.ienih.gov

Amine Protection Strategies Utilizing Boc Group

The protection of amines is a critical step in the synthesis of polyfunctional molecules to prevent their inherent nucleophilicity and basicity from interfering with desired chemical transformations. researchgate.net The tert-butoxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines in non-peptide chemistry due to its stability under various conditions and its ease of removal under mild acidic conditions. fishersci.co.uknih.gov

Mechanism and Conditions for N-Boc Protection of Amines

The protection of an amine as its N-Boc derivative is a fundamental transformation in organic synthesis. mychemblog.com The reaction involves treating the amine with an electrophilic Boc-donating reagent.

The general mechanism proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the Boc-donating reagent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group and resulting in the formation of the N-Boc protected amine, which is a carbamate (B1207046). total-synthesis.commasterorganicchemistry.com

Di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (Boc₂O), is the most widely used reagent for the N-protection of amines. jk-sci.com The reaction is efficient, generally high-yielding, and can be performed under relatively mild conditions. fishersci.co.uk

The mechanism involves the nucleophilic amine attacking one of the carbonyl carbons of Boc₂O. jk-sci.com This leads to the expulsion of a t-butyl carbonate leaving group, which is unstable and decomposes into carbon dioxide gas and t-butoxide. jk-sci.comchemistrysteps.com The t-butoxide is a strong enough base to deprotonate the resulting positively charged amine, yielding the neutral N-Boc carbamate product. masterorganicchemistry.comchemistrysteps.com The evolution of CO₂ gas provides a strong driving force for the reaction. total-synthesis.com

The reaction conditions for Boc protection are highly flexible. fishersci.co.uk The choice of solvent and base can be adapted to the specific substrate.

Typical Conditions for N-Boc Protection Using Boc₂O

| Parameter | Description | Examples | Citations |

|---|---|---|---|

| Solvents | A variety of polar and non-polar solvents can be used. | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM), Acetonitrile, Water, Dioxane, Methanol (B129727). Biphasic systems like Chloroform/Water are also used. | fishersci.co.ukjk-sci.comwikipedia.org |

| Bases | A base is often used, although not strictly necessary. It neutralizes the protonated amine. | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH), 4-Dimethylaminopyridine (DMAP). | fishersci.co.uktotal-synthesis.comwikipedia.org |

| Temperature | Reactions are typically run at or near room temperature. | 0 °C to room temperature, or with moderate heating (e.g., 40 °C). | fishersci.co.ukwikipedia.org |

| Stoichiometry | Boc₂O is typically used in slight excess. | 1.0 to 2.0 equivalents of Boc₂O relative to the amine. | fishersci.co.uk |

This robust and versatile protection strategy is fundamental to the successful synthesis of N-Boc-2-Maleimidoethylamine, allowing for the selective reaction at other sites of the precursor molecules.

Catalytic Approaches and Solvent Systems in Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a foundational step in the synthesis of N-Boc-2-Maleimidoethylamine, typically starting from ethylenediamine (B42938). The reaction involves treating the amine with di-tert-butyl dicarbonate (Boc₂O). The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and solvent system.

A variety of catalytic approaches have been developed to facilitate N-tert-butoxycarbonylation. While the reaction can proceed with a simple base like sodium bicarbonate, catalytic methods often provide higher yields, shorter reaction times, and milder conditions. fishersci.co.uk Lewis acids and solid-supported acid catalysts are frequently employed to activate the Boc₂O reagent. For instance, heterogeneous catalysts such as Amberlite-IR 120 resin have been shown to be effective, allowing for easy separation of the catalyst by simple filtration and promoting environmentally friendly protocols. Other efficient catalysts include perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) and elemental iodine, which can be used under solvent-free conditions at room temperature. organic-chemistry.org Metal-free, solid acid catalysts like sulfonated reduced graphene oxide (SrGO) have also been utilized, offering high yields (84–95%) in short reaction times and the advantage of being reusable for multiple catalytic cycles. thieme-connect.com

The choice of solvent system is also critical. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and dioxane. fishersci.co.uk Aqueous systems or biphasic mixtures are also frequently used. fishersci.co.uk Interestingly, alcoholic solvents such as methanol can significantly accelerate the rate of Boc protection for some amines, even without the need for a base. wuxibiology.com In a push towards greener chemistry, catalyst-free N-Boc protection in water has been demonstrated to be highly chemoselective, avoiding common side products. organic-chemistry.orgnih.gov Solvent-free conditions, often paired with a heterogeneous catalyst, represent another sustainable approach. organic-chemistry.orgthieme-connect.com

| Catalyst | Solvent System | Key Advantages | Reported Yields |

|---|---|---|---|

| Amberlite-IR 120 | DCM or Solvent-free | Heterogeneous, recyclable, fast (1-3 min) | 95-99% |

| Iodine (catalytic) | Solvent-free | Mild, ambient temperature organic-chemistry.org | Good to excellent organic-chemistry.org |

| Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-free | Metal-free, reusable, ambient conditions thieme-connect.com | 84-95% thieme-connect.com |

| None (Catalyst-free) | Water | Green, highly chemoselective organic-chemistry.orgnih.gov | High organic-chemistry.org |

| None (Base-free) | Methanol | Accelerated reaction rate wuxibiology.com | High |

Chemoselectivity and Orthogonal Protection Strategies

For a precursor like ethylenediamine, a symmetrical diamine, achieving selective mono-protection is the primary challenge. The formation of the di-protected product is a common side reaction. A highly effective strategy to achieve mono-Boc protection involves the in-situ differentiation of the two amine groups. This can be accomplished by adding one equivalent of an acid, such as hydrochloric acid (HCl), to the diamine. researchgate.net The acid protonates one amino group, forming an ammonium (B1175870) salt that is unreactive towards Boc₂O, leaving the other amine free to react. researchgate.netsciforum.net This method has been successfully applied to various diamines on a multigram scale, often yielding the mono-protected product in high yields without the need for tedious chromatography. researchgate.net

Orthogonal protection is a crucial concept in the multi-step synthesis of complex molecules like N-Boc-2-Maleimidoethylamine. bham.ac.uk It involves using protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain intact. biosynth.com The Boc group and the maleimide group possess orthogonal stability. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid) but stable towards bases and most nucleophiles. organic-chemistry.orgjk-sci.com Conversely, the maleimide double bond is a potent Michael acceptor, making it highly reactive towards nucleophiles like thiols and unstable under basic conditions. ub.eduvectorlabs.com

This inherent orthogonality allows for the selective removal of the Boc group in the final product without affecting the maleimide ring, or vice versa, if the maleimide itself were protected. For more complex syntheses, the maleimide group can be protected to render it stable to nucleophiles and basic conditions. A common strategy is the use of a [2,5-dimethylfuran] adduct, which protects the maleimide via a reversible Diels-Alder reaction. ub.eduresearchgate.net This protected maleimide is stable to the basic conditions often used in peptide synthesis (e.g., piperidine (B6355638) for Fmoc group removal), demonstrating a three-way orthogonal system (Acid-labile Boc, Base-labile Fmoc, and thermally-labile furan-protected maleimide). nih.govub.edu

| Protecting Group / Moiety | Stable Towards | Labile Towards |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | Base, Nucleophiles, Mild Acid | Strong Acid (e.g., TFA, HCl) fishersci.co.ukorganic-chemistry.org |

| Maleimide | Acid | Nucleophiles (e.g., thiols), Strong Base ub.eduvectorlabs.com |

| [2,5-dimethylfuran]-Maleimide Adduct | Base, Nucleophiles ub.edu | Heat (Retro-Diels-Alder) researchgate.net |

Maleimide Moiety Introduction

Once the mono-Boc-protected ethylenediamine is secured, the next critical step is the introduction of the maleimide ring system, which serves as the electrophilic "warhead" for conjugation reactions.

Methods for Incorporating the Maleimide Electrophilic Warhead

There are several established methods for introducing the maleimide moiety onto a primary amine. A traditional and fundamental approach involves a two-step sequence: reaction of the amine with maleic anhydride to form an intermediate N-substituted maleamic acid, followed by cyclodehydration to form the five-membered maleimide ring. google.com The cyclodehydration step can be accomplished using various reagents, such as acetic anhydride with a catalyst.

A more direct and widely used method in bioconjugation chemistry is to react the amine with a pre-formed, activated maleimide derivative. nih.gov This avoids the potentially harsh conditions of the cyclodehydration step. Acylating agents such as 3-maleimidopropionic acid N-hydroxysuccinimide ester (NHS ester) or other activated maleimido-alkanoic acids are common. ub.edu The reaction proceeds via nucleophilic attack of the free amine on the activated carbonyl group, forming a stable amide bond and linking the maleimide to the ethylamine backbone. This approach is generally high-yielding and proceeds under mild conditions. nih.gov

Preparation of Protected Maleimido-Containing Monomers

In many synthetic schemes, particularly those involving solid-phase peptide synthesis or exposure to basic, nucleophilic reagents, the maleimide's reactivity can be problematic. ub.edu To overcome this, the maleimide itself can be temporarily protected. The most common strategy for this is the Diels-Alder reaction between the maleimide (the dienophile) and a diene, such as 2,5-dimethylfuran. researchgate.netnih.govacs.org This reaction forms a stable, bicyclic exo cycloadduct. ub.edu This adduct effectively masks the reactive double bond of the maleimide, rendering it inert to Michael addition reactions and stable to basic conditions. ub.edu These protected maleimide building blocks can then be incorporated into larger molecules. nih.govacs.org The maleimide is later regenerated when needed by a retro-Diels-Alder reaction, which is typically induced by heating. researchgate.net This protection-deprotection strategy is a powerful tool for ensuring the integrity of the maleimide group during complex, multi-step syntheses.

Purity, Yield Optimization, and Scalable Synthesis

In the maleimide introduction step, using activated esters like NHS esters generally provides high yields. For instance, the synthesis of a [protected maleimido]propanoic acid N-hydroxysuccinimido ester has been reported with an 84% yield. ub.edu Purification of the final N-Boc-2-Maleimidoethylamine product may involve standard techniques such as washing with dilute acid (e.g., 0.1 M HCl) to remove any unreacted amine precursors, followed by drying and solvent removal. ub.edu If necessary, silica (B1680970) gel column chromatography can be employed to achieve high purity. ub.edu

Reactivity and Functionalization of N Boc 2 Maleimidoethylamine

Maleimide (B117702) Reactivity in "Click" Reactions

The maleimide moiety is an excellent Michael acceptor, making it highly reactive toward nucleophiles like thiols. d-nb.info This reactivity is the basis for its widespread use in forming stable covalent bonds in biological and synthetic systems.

The reaction between a maleimide and a thiol proceeds via a Michael addition, a highly efficient and chemoselective conjugation method. researchgate.netnih.gov This reaction is particularly favored for its rapid kinetics and specificity for thiols under physiological conditions. researchgate.netuu.nl The process involves the nucleophilic attack of a thiolate anion on one of the activated double bond carbons of the maleimide ring, resulting in the formation of a stable thiosuccinimide linkage. axispharm.com

The reaction of maleimides with the thiol-containing amino acid cysteine is a cornerstone of protein bioconjugation. nih.gov This reaction is known for its fast kinetics, with second-order rate constants typically in the range of 10² to 10⁴ M⁻¹s⁻¹. acs.org The reaction between maleimide derivatives and small thiol-containing molecules, such as L-cysteine, can reach completion in under two minutes. researchgate.net This high efficiency allows for the selective labeling of proteins and peptides at cysteine residues, even in complex biological mixtures. uu.nlresearchgate.net For instance, the conjugation of maleimide-functionalized nanoparticles with a peptide containing a free thiol group showed that over 65% of the ligand had reacted within the first 5 minutes of incubation. uu.nl

Table 1: Reaction Rates of Maleimides with Thiol-Containing Molecules

| Reactants | Conditions | Reaction Time to Completion | Reference |

|---|---|---|---|

| Maleimide and L-cysteine | Solution | < 2 minutes | researchgate.net |

| N-ethylmaleimide and L-cysteine | Solution | < 2 minutes | researchgate.net |

| Maleimide-functionalized nanoparticles and cRGDfK peptide | 10 mM HEPES pH 7.0, Room Temp. | Plateau reached at 30 minutes | researchgate.net |

Several factors can influence the rate of the thiol-maleimide reaction:

pH: The reaction rate is highly dependent on the pH of the medium. The reaction is most efficient in the pH range of 6.5 to 7.5. vectorlabs.comaxispharm.com This is because the reactive species is the thiolate anion (RS⁻). At lower pH values, the concentration of the thiolate anion is reduced, slowing down the reaction. Conversely, at pH values above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competing reactions with amines (like the ε-amino group of lysine) can occur. vectorlabs.comnih.gov The rate of thiazine (B8601807) formation, a side reaction with N-terminal cysteines, also increases at higher pH. bachem.comnih.gov

Temperature: While the thiol-maleimide reaction proceeds readily at room temperature, temperature can influence the reaction kinetics. researchgate.net However, for most bioconjugation applications, the reaction is carried out at ambient temperature to maintain the integrity of the biological molecules involved.

Electrophilicity: The electrophilicity of the maleimide's double bond is a key determinant of its reactivity. Electron-withdrawing groups attached to the nitrogen atom of the maleimide ring can increase its electrophilicity, thereby accelerating the rate of the Michael addition. prolynxinc.com This principle is utilized in the design of more reactive maleimide-based reagents.

While the thiosuccinimide linkage formed from the thiol-maleimide reaction is generally considered stable, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate. d-nb.infoiris-biotech.de This reversibility can be a significant drawback, particularly for in vivo applications where the presence of endogenous thiols like glutathione (B108866) can lead to the exchange of the conjugated molecule. d-nb.infonih.gov

The thiosuccinimide ring is also susceptible to hydrolysis, which involves the opening of the succinimide (B58015) ring to form a succinamic acid thioether. vectorlabs.comprolynxinc.comechemi.com This hydrolysis is an irreversible process that results in a more stable conjugate that is no longer susceptible to the retro-Michael reaction. iris-biotech.deechemi.com The rate of this hydrolysis is influenced by the substituents on the maleimide nitrogen and the pH. prolynxinc.comkinampark.com Electron-withdrawing N-substituents can significantly accelerate the rate of hydrolysis. prolynxinc.com

Table 2: Factors Affecting Thiosuccinimide Linkage Stability

| Factor | Effect on Stability | Mechanism |

|---|---|---|

| Presence of exogenous thiols (e.g., glutathione) | Decreases stability | Promotes retro-Michael reaction and thiol exchange d-nb.info |

| Hydrolysis of the succinimide ring | Increases stability | Forms a stable, ring-opened succinamic acid thioether that prevents the retro-Michael reaction iris-biotech.deechemi.com |

| Electron-withdrawing N-substituents | Increases rate of stabilizing hydrolysis | Enhances the rate of ring-opening to the more stable succinamic acid thioether prolynxinc.com |

| pH | Influences hydrolysis rate | Hydrolysis is generally faster at higher pH vectorlabs.com |

To address the issue of thiosuccinimide instability, several strategies have been developed:

Hydrolysis-Promoting Maleimides: One approach is to design maleimides with N-substituents that accelerate the hydrolysis of the thiosuccinimide ring. By promoting the formation of the stable, ring-opened product, the potential for the retro-Michael reaction is eliminated. prolynxinc.comilo.org For example, N-aryl maleimides have been shown to form more stable conjugates due to faster hydrolysis rates. researchgate.netucl.ac.uk

Transcyclization: A novel strategy involves a transcyclization reaction that stabilizes the maleimide-thiol adduct. nih.govnih.govunivie.ac.at This method is particularly effective when the thiol is part of an N-terminal cysteine residue. The initial thiosuccinimide adduct can rearrange to form a more stable six-membered thiazine ring, which is less prone to retro-Michael reactions. nih.govnih.gov

Alternative Reagents: The development of alternative thiol-reactive reagents that form more stable linkages is an active area of research. These include, for example, dibromopyridazinediones, which form highly stable bioconjugates. researchgate.net

The maleimide group can also participate in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, where it acts as a dienophile. ua.esmdpi.com This reaction involves the concerted interaction of the maleimide's double bond with a conjugated diene to form a stable six-membered ring. mdpi.com The Diels-Alder reaction is highly efficient and stereospecific, making it a valuable tool in organic synthesis and for the creation of well-defined macromolecular architectures. nih.gov While the thiol-maleimide addition is more commonly used in bioconjugation, the Diels-Alder reaction offers an alternative and orthogonal strategy for labeling and crosslinking molecules containing diene functionalities. nih.gov

Nucleophilic Reactions of Maleimides

The maleimide group is an α,β-unsaturated carbonyl system that readily participates in nucleophilic addition reactions, most notably with thiols. This reactivity is central to the utility of N-Boc-2-Maleimidoethylamine in bioconjugation and synthetic chemistry. The electron-withdrawing nature of the two carbonyl groups renders the carbon-carbon double bond electrophilic and susceptible to attack by soft nucleophiles.

The most prominent reaction of maleimides is the Michael addition with sulfhydryl groups, typically from cysteine residues in peptides and proteins. mdpi.comnih.gov This reaction is highly efficient and proceeds rapidly under physiological conditions, forming a stable thioether bond. researchgate.net The strong nucleophilicity of the thiolate anion facilitates its attack on one of the β-carbons of the maleimide ring. mdpi.com This high degree of chemoselectivity allows for the specific modification of biomolecules at cysteine sites. mdpi.com

While thiols are the most common nucleophiles to react with maleimides, other nucleophiles such as amines can also react, although generally less readily. The reaction with amines can be utilized in specific synthetic strategies, for instance, the addition of an amine to a dibromomaleimide-thiol conjugate can deactivate the maleimide to further nucleophilic attack. rsc.org The relative reactivity of different nucleophiles towards maleimides is a key consideration in designing selective functionalization strategies.

Role of the Boc Protecting Group in Selective Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Its primary function in N-Boc-2-Maleimidoethylamine is to mask the reactivity of the primary amine, allowing for selective reactions to occur at the maleimide functionality. By converting the nucleophilic amine into a less reactive carbamate (B1207046), the Boc group prevents unwanted side reactions during the functionalization of the maleimide. total-synthesis.comchemistrysteps.com

Stability of Boc Group to Various Reagents and Conditions

A key advantage of the Boc protecting group is its stability under a wide range of reaction conditions, which allows for the selective manipulation of other functional groups within a molecule. The Boc group is notably resistant to most nucleophiles and basic conditions. total-synthesis.comorganic-chemistry.orgresearchgate.net This stability is crucial when the maleimide moiety of N-Boc-2-Maleimidoethylamine is intended to react with nucleophiles like thiols, as the Boc-protected amine remains intact.

The stability of the Boc group to various reagents is a cornerstone of orthogonal protection strategies in multi-step synthesis. total-synthesis.comlifetein.com For instance, it is stable to the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group, another common amine protecting group. total-synthesis.comlifetein.com This orthogonality allows for the selective deprotection of Fmoc-protected amines while the Boc-protected amine remains shielded. researchgate.net Furthermore, the Boc group is also stable to catalytic hydrogenation conditions often used to remove protecting groups like the benzyloxycarbonyl (Cbz) group. total-synthesis.com

Table 1: Stability of the Boc Protecting Group

| Reagent/Condition | Stability of Boc Group | Citation |

|---|---|---|

| Most Nucleophiles | Stable | total-synthesis.comorganic-chemistry.org |

| Basic Hydrolysis | Stable | total-synthesis.com |

| Catalytic Hydrogenation | Stable | total-synthesis.com |

| Piperidine (B6355638) (used for Fmoc removal) | Stable | lifetein.com |

| Strong Acids (e.g., TFA, HCl) | Labile | masterorganicchemistry.comtotal-synthesis.comfishersci.co.uk |

| Lewis Acids | Not Stable | total-synthesis.com |

| Oxidative Conditions | Not Stable | total-synthesis.com |

Controlled Deprotection for Sequential Functionalization

The acid-labile nature of the Boc group allows for its controlled removal, which is a critical step in sequential functionalization strategies. nih.govacs.org After the maleimide end of N-Boc-2-Maleimidoethylamine has been conjugated to a substrate, the Boc group can be cleaved to reveal a primary amine. This newly exposed amine can then be used for subsequent chemical modifications, enabling the construction of more complex molecular architectures.

Trifluoroacetic acid (TFA) is a strong acid commonly used for the efficient cleavage of the Boc protecting group. masterorganicchemistry.comchemistrysteps.com The deprotection is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or neat TFA at room temperature. fishersci.co.ukwikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the carbamate by TFA. chemistrysteps.comcommonorganicchemistry.com This is followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene (B52900) gas or is trapped by a scavenger. chemistrysteps.comcommonorganicchemistry.com The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine as its TFA salt. chemistrysteps.comcommonorganicchemistry.com

The reaction is generally fast and clean, with the volatile byproducts (isobutylene and carbon dioxide) being easily removed. chemistrysteps.com To prevent potential side reactions caused by the electrophilic tert-butyl cation, scavengers such as anisole (B1667542) or thioanisole (B89551) can be added to the reaction mixture. wikipedia.org

Table 2: Common Conditions for Boc Deprotection with TFA

| Reagent | Solvent | Temperature | Time | Citation |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 min - 12 h | fishersci.co.ukwikipedia.org |

| Neat Trifluoroacetic Acid (TFA) | - | Room Temperature | Fast | masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Methanol (B129727) / Ethyl Acetate (B1210297) | Room Temperature | 30 min - 2 h | fishersci.co.ukwikipedia.org |

The differential stability of the Boc group compared to other protecting groups is the foundation of chemoselective deprotection in multi-step syntheses. nih.gov In complex molecules containing multiple protected functional groups, the Boc group can be selectively removed under acidic conditions without affecting acid-stable protecting groups like Fmoc or Cbz. peptide.com This orthogonal protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and the synthesis of other complex organic molecules. wikipedia.orgfiveable.me

For example, a synthetic strategy might involve a molecule with both a Boc-protected amine and an Fmoc-protected amine. The Fmoc group can be removed first using a base like piperidine, allowing for functionalization at that site. lifetein.com Subsequently, the Boc group can be cleaved with TFA to expose the second amine for another reaction step. masterorganicchemistry.comtotal-synthesis.com This ability to selectively unmask reactive sites in a controlled sequence is crucial for the efficient and precise construction of intricate molecular structures. acs.org

Applications in Bioconjugation and Chemical Biology

Protein and Peptide Modification Strategies

The unique architecture of N-Boc-2-Maleimidoethylamine allows for precise and controlled modifications of proteins and peptides, enabling a wide range of applications from basic research to therapeutic development.

The primary utility of the maleimide (B117702) group is its highly selective reaction with the thiol side chain of cysteine residues in proteins and peptides. This Michael addition reaction forms a stable thioether bond, effectively tethering the linker to a specific point on the biomolecule. This site-specific labeling is crucial for creating well-defined conjugates where the attached molecule does not interfere with the biomolecule's function.

Once the maleimide end is attached, the Boc protecting group on the other end can be removed with a mild acid like trifluoroacetic acid (TFA). This unmasks a primary amine, which becomes available for conjugation to another molecule of interest, such as a fluorescent dye, a drug, or a polyethylene (B3416737) glycol (PEG) chain. This step-wise approach provides precise control over the final conjugate's structure.

Recent advancements have expanded the utility of maleimide derivatives beyond cysteine targeting. A novel method allows for the site-specific modification of a protein's N-terminus. This is achieved through a copper(II)-mediated reaction involving the maleimide, the N-terminal amino acid, and a 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivative. This technique broadens the scope of maleimide-based conjugation to proteins that may lack accessible cysteine residues nih.govnih.gov.

Table 1: Reactive Moieties of N-Boc-2-Maleimidoethylamine and Their Targets

| Functional Group | Protecting Group | Reactive Target | Resulting Bond | Key Feature |

|---|---|---|---|---|

| Maleimide | None | Thiol (e.g., Cysteine) | Thioether | High selectivity and stability |

| Primary Amine | tert-butoxycarbonyl (Boc) | Various (post-deprotection) | e.g., Amide | Orthogonal reactivity |

The ability to link different molecular entities with precision is fundamental in creating advanced peptide-based therapeutics. N-Boc-2-Maleimidoethylamine can be used to conjugate peptides to other molecules to enhance their therapeutic properties. For instance, attaching a peptide to a larger carrier protein or a polymer can improve its stability and circulation half-life in the body.

The process often involves first reacting the maleimide group of the linker with a cysteine residue on a peptide. After deprotection of the Boc group, the newly exposed amine can be used to attach another peptide or a therapeutic agent. This modular "click" nature of the thiol-maleimide reaction is highly efficient and has been applied in various contexts, from synthesizing peptidomimetics to modifying polypeptides in situ nih.gov. The introduction of Boc-protected amino acids into a peptide structure has been shown to increase the stability of peptide-based molecules and improve their targeting capabilities biointerfaceresearch.com.

Antibody-Drug Conjugates (ADCs) are a powerful class of cancer therapeutics that combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker connecting the antibody and the drug is a critical component of an ADC's design, influencing its stability, efficacy, and safety.

Maleimide-containing linkers are frequently used in ADC development. Typically, the interchain disulfide bonds of an antibody are partially or fully reduced to expose free cysteine thiol groups. The maleimide end of a linker-drug construct then reacts with these thiols to form the ADC. The use of a heterobifunctional linker like N-Boc-2-Maleimidoethylamine allows for a staged approach. First, the linker can be attached to the antibody's cysteine residues. Following this, the Boc group is removed, and the cytotoxic drug is conjugated to the exposed amine. This controlled process is essential for producing ADCs with a defined drug-to-antibody ratio (DAR), which is a key factor in their therapeutic effectiveness nih.gov.

The orthogonal nature of the N-Boc-2-Maleimidoethylamine linker opens up possibilities for dual-labeling strategies. A disulfide bond in a protein can be reduced to yield two free cysteine residues. These two thiols can then be targeted for modification.

A strategy for dual functionalization involves using maleimide derivatives to attach two different molecules to a single protein. For example, researchers have successfully created a dually modified version of the antibody trastuzumab. Using a copper(II)-mediated N-terminal modification technique, they attached both the cytotoxic agent monomethyl auristatin E (MMAE) and a Cy5 fluorophore for imaging nih.govnih.govelsevierpure.com. This demonstrates the potential to install two distinct functional payloads onto one biomolecule, enabling combined therapeutic and diagnostic ("theranostic") applications. While this example targets the N-terminus, the principle of sequential conjugation enabled by the Boc-protected amine could theoretically be applied to the two cysteines of a reduced disulfide bond, allowing for the attachment of two different labels or functional molecules at that specific site.

Development of Drug Delivery Systems

Efficient drug delivery aims to maximize the therapeutic effect of a drug while minimizing its side effects. This often involves designing systems that can transport a drug to its target site in the body and release it in a controlled manner. Bioconjugation with linkers like N-Boc-2-Maleimidoethylamine is a key strategy in creating these advanced delivery systems.

A prodrug is an inactive or less active form of a drug that is converted into its active form in the body, often at the target site. This strategy can improve a drug's pharmacological properties, such as its solubility, stability, or ability to cross cell membranes.

The structure of N-Boc-2-Maleimidoethylamine is well-suited for creating prodrugs. The Boc-protected amine can be considered a masked attachment point. A drug can be attached to a targeting moiety (like a peptide or antibody) via the maleimide-thiol reaction. The Boc-protected amine on the linker provides a handle for further modification or for attaching another molecule that modulates the drug's properties.

This approach is part of a broader strategy of using linkers in targeted drug delivery. By conjugating a drug to a targeting ligand, the drug can be directed specifically to diseased cells or tissues, reducing exposure to healthy tissues and thereby minimizing side effects. The linker's chemistry is crucial; it must be stable enough to remain intact while the conjugate travels through the bloodstream but allow for the release of the active drug at the target site. Enzyme-cleavable or pH-sensitive linkers are often employed to achieve this controlled release unimi.it. The use of Boc-protected intermediates is a common practice in the synthesis of these complex drug delivery systems biointerfaceresearch.com.

Table 2: Summary of Research Findings

| Application Area | Key Strategy | Biomolecule Target | Role of N-Boc-2-Maleimidoethylamine | Research Outcome |

|---|---|---|---|---|

| Site-Specific Labeling | Thiol-maleimide reaction & N-terminal modification | Cysteine residues, N-terminus of proteins | Provides a maleimide for initial conjugation and a protected amine for subsequent labeling. | Precisely positioned labels (dyes, tags) on biomolecules nih.govnih.gov. |

| Peptide Therapeutics | Peptide conjugation | Cysteine-containing peptides | Links peptides to other molecules (e.g., polymers, other peptides) to improve stability and function. | Development of more stable and effective peptide-based drugs biointerfaceresearch.com. |

| ADC Development | Antibody-drug conjugation | Cysteine residues from reduced antibody disulfides | Acts as a linker to attach potent cytotoxic drugs to targeting antibodies. | Creation of targeted cancer therapies with controlled drug-to-antibody ratios . |

| Dual-Labeling | Sequential N-terminal modification | N-terminus of antibodies (e.g., Trastuzumab) | Enables the attachment of two different functional molecules (a drug and a dye). | "Theranostic" agents capable of both therapy and imaging nih.govnih.govelsevierpure.com. |

| Prodrug Synthesis | Masking and controlled release | Targeting ligands (peptides, antibodies) | Forms part of a linker system that connects a drug to a targeting moiety in an inactive form. | Improved drug delivery with targeted release and reduced systemic toxicity biointerfaceresearch.comunimi.it. |

Integration into Polymeric and Dendrimeric Architectures

N-Boc-2-Maleimidoethylamine serves as a critical building block in the synthesis of complex polymeric and dendrimeric structures. Its heterobifunctional nature allows for a controlled, stepwise approach to constructing these macromolecules. The maleimide group can readily undergo a Michael addition reaction with thiol-containing molecules, while the Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions for subsequent conjugation or chain extension.

In the synthesis of dendrimers, N-Boc-2-Maleimidoethylamine can be utilized in a convergent or divergent approach. For instance, in a convergent synthesis, the maleimide group can be reacted with a thiol-functionalized core molecule. Following this, the Boc protecting group on the periphery can be removed to expose the primary amine, which can then be coupled with another building block to extend the dendrimer generation. This iterative process of reaction and deprotection allows for the precise control over the size, shape, and surface functionality of the resulting dendrimer. The use of Boc-protected amines is a common strategy in the synthesis of poly(amidoamine) (PAMAM) dendrimers, where the protected amine allows for the controlled addition of subsequent generations. chemrxiv.orgchemrxiv.orgmdpi.com

Advanced Materials and Biosensor Development

Polymer Science Applications

In the realm of polymer science, N-Boc-2-Maleimidoethylamine is a valuable monomer for the synthesis of functional polymers. The maleimide group can participate in various polymerization reactions, including free radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymer will have pendant side chains containing the Boc-protected amine.

This protected amine group can be deprotected post-polymerization to yield a polymer with primary amine functionalities along its backbone. These amine groups can then be used for a variety of post-polymerization modifications, such as grafting other polymer chains to create block copolymers, or for the immobilization of small molecules, peptides, or proteins. This approach allows for the creation of polymers with tailored properties and functionalities for specific applications, such as drug delivery, gene therapy, and tissue engineering. The ability to control the introduction of functional groups is a key advantage in the design of advanced polymeric materials.

Functionalization of Hydrogel Particles for Biosensing

Hydrogel particles are widely used as solid supports in biosensing applications due to their high surface area, biocompatibility, and porous nature. N-Boc-2-Maleimidoethylamine can be employed to functionalize these hydrogel particles for the covalent immobilization of biorecognition elements, such as antibodies or enzymes.

The functionalization process typically involves the introduction of thiol groups into the hydrogel matrix. The maleimide group of N-Boc-2-Maleimidoethylamine can then react with these thiol groups, forming a stable thioether linkage and effectively tethering the molecule to the hydrogel. Subsequently, the Boc protecting group is removed to expose the primary amine. This amine group then serves as a reactive handle for the covalent attachment of the desired biorecognition molecule. This two-step process ensures a stable and oriented immobilization of the biomolecule, which is crucial for the sensitivity and specificity of the biosensor.

Role in Research on Drug Mechanisms

N-Boc-2-Maleimidoethylamine plays a crucial role as a linker in the development of Antibody-Drug Conjugates (ADCs), which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are critical for the efficacy and safety of the ADC.

The maleimide group of N-Boc-2-Maleimidoethylamine can be selectively reacted with the thiol groups of cysteine residues on a monoclonal antibody. The Boc-protected amine, after deprotection, can be conjugated to a cytotoxic drug. This modular approach allows for the precise control of the drug-to-antibody ratio (DAR), which is a key parameter influencing the ADC's therapeutic window. The stability of the thioether bond formed between the maleimide and the antibody's cysteine residues helps to prevent premature drug release in the bloodstream, thereby minimizing off-target toxicity.

| Feature | Description |

| Linker Type | Heterobifunctional |

| Reactive Group 1 | Maleimide (reacts with thiols) |

| Reactive Group 2 | Boc-protected primary amine (deprotected for subsequent reaction) |

| Key Application | Antibody-Drug Conjugate (ADC) linker |

| Advantage | Allows for controlled drug-to-antibody ratio (DAR) |

Immuno-conjugate Development and Radiopharmaceutical Synthesis

Radioiodination Procedures

In the field of nuclear medicine, radiolabeled immuno-conjugates are used for both diagnostic imaging and targeted radiotherapy. The maleimide functionality of N-Boc-2-Maleimidoethylamine makes it a suitable component in the synthesis of these agents. While direct radioiodination of proteins can sometimes compromise their biological activity, the use of bifunctional linkers provides a milder and more controlled labeling approach.

A potential radioiodination procedure involving a derivative of N-Boc-2-Maleimidoethylamine could proceed as follows: First, a molecule containing a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) and a reactive group capable of forming a stable bond with a primary amine is synthesized. bohrium.comnih.gov Separately, N-Boc-2-Maleimidoethylamine is conjugated to a monoclonal antibody via its maleimide group reacting with a cysteine residue on the antibody. The Boc group is then removed to expose the primary amine. Finally, the radioiodinated molecule is reacted with the deprotected amine on the antibody-linker conjugate to form the final radiolabeled immuno-conjugate. This indirect labeling method can help to preserve the antibody's immunoreactivity and improve the in vivo stability of the radiolabel. Research has shown that maleimide-based linkers can lead to significantly less in vivo deiodination compared to direct iodination methods. nih.gov

| Step | Description |

| 1. Antibody Conjugation | The maleimide group of N-Boc-2-Maleimidoethylamine reacts with a thiol group on the antibody. |

| 2. Deprotection | The Boc protecting group is removed to expose the primary amine. |

| 3. Radioiodination of a separate molecule | A molecule is labeled with a radioisotope of iodine and functionalized with a group reactive towards amines. |

| 4. Final Conjugation | The radioiodinated molecule is reacted with the amine on the antibody-linker conjugate. |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the structural verification of N-Boc-2-Maleimidoethylamine. It allows for non-destructive analysis, providing detailed information about the molecule's chemical framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structural integrity of N-Boc-2-Maleimidoethylamine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unique insights into the molecular architecture.

In ¹H NMR analysis, the signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group are typically observed as a prominent singlet at approximately 1.44 ppm. rsc.org The protons on the ethylenediamine (B42938) backbone and the maleimide (B117702) ring appear at distinct chemical shifts, allowing for unambiguous assignment and confirmation that the compound has been synthesized correctly. The two protons of the maleimide double bond are chemically equivalent and appear as a singlet further downfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of both the Boc group and the maleimide moiety, as well as the carbons of the tert-butyl group, ethyl chain, and the maleimide ring, all resonate at characteristic chemical shifts. mdpi.com The presence of signals at the expected positions confirms the successful incorporation of all functional groups within the molecule.

Table 1: Expected NMR Chemical Shifts for N-Boc-2-Maleimidoethylamine

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (CH₃)₃ | ~1.44 | ~28.3 |

| Boc C (CH₃)₃ | - | ~80.4 |

| Boc C =O | - | ~155.6 |

| -NH-CH₂ -CH₂- | ~3.2-3.4 | ~38-40 |

| -CH₂-CH₂ -N- | ~3.5-3.7 | ~37-39 |

| Maleimide CH=CH | ~6.7-6.8 | ~134.2 |

| Maleimide C=O | - | ~170.8 |

UV-Vis spectroscopy is a powerful and accessible method for monitoring the progress of conjugation reactions involving the maleimide group of N-Boc-2-Maleimidoethylamine. The maleimide ring possesses a distinct chromophore that absorbs UV light, typically in the 300-350 nm range. When the maleimide undergoes a Michael addition reaction with a thiol (for example, from a cysteine residue on a protein), the double bond is consumed. This leads to a quantifiable decrease in absorbance at its characteristic wavelength. By monitoring this decay in absorbance over time, researchers can determine the rate and efficiency of the conjugation reaction. This technique is crucial for optimizing reaction conditions such as pH and temperature to maximize conjugation yield while minimizing competing side reactions like maleimide hydrolysis.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for both the purification of N-Boc-2-Maleimidoethylamine after synthesis and for the analytical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of N-Boc-2-Maleimidoethylamine. The technique separates the target compound from unreacted starting materials, byproducts, and degradation products based on their differential partitioning between a stationary phase and a mobile phase. A purity level of ≥95% as determined by HPLC is often a quality control requirement for commercial batches of related compounds. sigmaaldrich.com In research settings, HPLC is used to monitor the progress of synthesis and to analyze the final product of conjugation reactions, separating the labeled molecule from the unreacted components. researchgate.net

Table 2: Representative HPLC Analysis Parameters

| Parameter | Value / Description |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV Detector (e.g., at 220 nm or 302 nm) |

| Expected Retention Time | Dependent on exact conditions, but will be a sharp, well-defined peak |

| Purity Assessment | Integration of peak area relative to total peak area |

Following its synthesis, crude N-Boc-2-Maleimidoethylamine must be purified to remove impurities and unreacted reagents. Flash chromatography, a rapid form of column chromatography using a silica (B1680970) gel stationary phase, is a commonly employed method for this purpose. The crude product is loaded onto the column, and a solvent system, often a gradient of ethyl acetate (B1210297) and hexane, is passed through. The components of the mixture are separated based on their polarity, allowing for the isolation of the pure compound. Fractions are collected and typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired product before being combined and concentrated.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a definitive technique used to confirm the molecular weight of N-Boc-2-Maleimidoethylamine, thereby verifying its elemental composition. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are frequently used. rsc.org The analysis provides a mass-to-charge ratio (m/z) for the molecular ion. For N-Boc-2-Maleimidoethylamine (molecular weight 240.26 g/mol ), the mass spectrum would be expected to show a prominent peak corresponding to this mass, often as a protonated adduct [M+H]⁺ at m/z 241.27 or a sodium adduct [M+Na]⁺ at m/z 263.25. This confirmation is a critical step in the characterization process, providing unequivocal evidence of the compound's identity.

Table 3: Expected Mass Spectrometry Data for N-Boc-2-Maleimidoethylamine

| Ion Species | Formula | Calculated m/z |

| Molecular Ion | [C₁₁H₁₆N₂O₄]⁺ | 240.26 |

| Protonated Adduct | [C₁₁H₁₆N₂O₄ + H]⁺ | 241.27 |

| Sodium Adduct | [C₁₁H₁₆N₂O₄ + Na]⁺ | 263.25 |

Quantitative Assays for Amino Group Assessment

In the context of research involving N-Boc-2-Maleimidoethylamine, the quantification of primary amino groups is a critical analytical step. Although the primary amine of this compound is protected by a tert-butyloxycarbonyl (Boc) group, quantitative assays are essential for several purposes. These include verifying the purity of the protected compound by confirming the absence of free amines, monitoring the efficiency of the Boc-deprotection reaction which liberates the functional primary amine, and quantifying the concentration of the resulting 2-Maleimidoethylamine. researchgate.netmasterorganicchemistry.com A variety of well-established assays, primarily spectrophotometric and fluorometric, are employed for this purpose.

Detailed Research Findings

The selection of an appropriate assay depends on factors such as the required sensitivity, the presence of interfering substances, and the available equipment.

Colorimetric Assays : The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) and ninhydrin (B49086) assays are two of the most common colorimetric methods. The TNBSA assay is rapid and sensitive, reacting with primary amines to form a yellow-colored trinitrophenyl (TNP) derivative that is quantified by its absorbance at approximately 335-345 nm. thermofisher.comthermofisher.com It is frequently used to determine the amine content of proteins and peptides and to monitor conjugation reactions. thermofisher.com However, the hydrolysis of TNBSA can produce picric acid, which may lower the sensitivity of the method. nih.govresearchgate.net The ninhydrin assay is a classic method that has been widely used for the qualitative and quantitative determination of amines and amino acids. rsc.org It involves a reaction with primary amines, typically requiring heat, to produce a deep purple chromophore known as Ruhemann's purple, which is measured spectrophotometrically around 570 nm. microbenotes.comnih.gov This assay is highly sensitive and applicable to both soluble and insoluble materials. sci-hub.se

Fluorometric Assays : For higher sensitivity, fluorometric assays are often preferred. The o-phthalaldehyde (B127526) (OPA) assay is a popular choice. OPA reacts with primary amines in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. researchgate.netresearchgate.net The product is typically excited around 340-360 nm and emits light at approximately 455-460 nm. researchgate.netinterchim.fr The reaction is rapid, often completing within minutes at room temperature. nih.gov Another highly sensitive fluorogenic reagent is fluorescamine (B152294). wikipedia.org Fluorescamine itself is non-fluorescent but reacts almost instantaneously with primary amines to form a stable, fluorescent pyrrolinone product. researchgate.net A key advantage of this method is that the unreacted reagent is hydrolyzed to a non-fluorescent product, minimizing background signal. researchgate.net The resulting fluorophore is excited near 380-390 nm and emits at 470-475 nm. wikipedia.orgresearchgate.net

In practice, these assays are used to validate key steps in synthetic and conjugation chemistry. For instance, after subjecting N-Boc-2-Maleimidoethylamine to acidic conditions to remove the Boc group, the OPA or fluorescamine assay can be used to quantify the concentration of the resulting free amine in solution. masterorganicchemistry.com This allows researchers to determine the yield of the deprotection reaction before proceeding with subsequent conjugation steps that rely on the now-available primary amine. Similarly, these assays are used to quantify the density of amino groups on functionalized surfaces, such as nanoparticles or polymer films, before conjugation with maleimide-containing molecules. rsc.orgnih.gov

Table 1. Comparison of Common Quantitative Assays for Primary Amines

| Assay Name | Principle | Reagent(s) | Detection Method | Wavelength (nm) | Key Characteristics |

| TNBSA Assay | Colorimetric | 2,4,6-Trinitrobenzene sulfonic acid (TNBSA) | Spectrophotometry (Absorbance) | ~335 - 345 | Rapid and sensitive; reagent hydrolysis can interfere. thermofisher.comnih.gov |

| Ninhydrin Assay | Colorimetric | Ninhydrin | Spectrophotometry (Absorbance) | ~570 | Classic, robust method; requires heating; applicable to insoluble samples. microbenotes.comnih.govsci-hub.se |

| OPA Assay | Fluorometric | o-Phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) | Fluorometry (Excitation/Emission) | ~340 / ~455 | High sensitivity; rapid reaction at room temperature. interchim.frnih.gov |

| Fluorescamine Assay | Fluorometric | Fluorescamine | Fluorometry (Excitation/Emission) | ~390 / ~475 | Very high sensitivity; rapid reaction; unreacted reagent is non-fluorescent. wikipedia.orgresearchgate.netresearchgate.net |

Future Perspectives and Emerging Research Directions

Exploration of Novel Maleimide (B117702) Analogues with Tunable Reactivity

The traditional maleimide-thiol conjugation, while highly efficient, is known to be susceptible to a retro-Michael reaction, leading to potential instability of the resulting thioether bond, particularly in the presence of other thiols like glutathione (B108866) in the cellular environment. acs.orgacs.org This reversibility has prompted significant research into developing novel maleimide analogues with tunable reactivity to create more robust or intentionally cleavable bioconjugates. acs.orgresearchgate.net

One major strategy involves modifying the maleimide ring to control the stability of the thiosuccinimide adduct. acs.org For instance, hydrolysis of the thiosuccinimide ring can render the linkage stable and irreversible. acs.orgresearchgate.net The rate of this hydrolysis can be modulated by altering the substituents on the maleimide. N-aryl maleimides, for example, can be engineered to accelerate the hydrolytic ring-opening, thus rapidly forming a stable succinamic acid linker and preventing undesirable thiol exchange reactions. mdpi.com Conversely, N-alkylated maleimides tend to form more stable conjugates that are cleavable in an excess of thiol. rsc.org

Another advanced approach is the use of bromomaleimides. researchgate.netrsc.orgrsc.org These compounds offer a pathway to either reversible or permanent bioconjugation by controlling the hydrolysis of the maleimide ring after the conjugate has been assembled. rsc.orgrsc.org This "tunable" characteristic allows for the modular construction of bioconjugates that can be designed to be stable or to release their cargo in a specific thiol-mediated reducing environment. researchgate.netrsc.org The kinetics of these reactions can be finely modulated, offering tailored release profiles for applications in controlled drug delivery. acs.org

| Maleimide Analogue | Key Feature | Outcome of Thiol Conjugation | Primary Application |

| Classical N-Alkyl Maleimide | Standard maleimide structure | Forms a thiosuccinimide adduct that can be reversible via retro-Michael reaction. acs.orgacs.org | General bioconjugation, though stability can be a concern. nih.gov |

| N-Aryl Maleimide | Aryl group attached to the nitrogen | Can be designed to promote rapid hydrolysis of the thiosuccinimide ring. mdpi.com | Formation of highly stable, irreversible bioconjugates. researchgate.netmdpi.com |

| Bromomaleimides | Bromine atom(s) on the maleimide ring | Allows for controlled hydrolysis post-conjugation to switch from a cleavable to a stable linkage. rsc.orgrsc.org | Multi-functional bioconjugation requiring either stable or cleavable bonds. researchgate.netrsc.org |

| Dithiomaleimides | Two thiol groups attached to the maleimide ring | Used in disulfide rebridging strategies. researchgate.net | Creating stable and site-specific antibody-drug conjugates (ADCs). |

Advancements in Chemoselective and Bioorthogonal Ligation Strategies

The maleimide-thiol reaction is prized for its high chemoselectivity, reacting preferentially with thiols at physiological pH (6.5-7.5) with reaction rates significantly faster than with other nucleophiles like amines. mdpi.comvectorlabs.com However, the field of bioorthogonal chemistry—which involves reactions that proceed in complex biological systems without interfering with native biochemical processes—demands an even higher level of precision and control. nih.gov

Future research directions are focused on enhancing the bioorthogonality of maleimide-based ligations. A key challenge remains the potential for the maleimide-thiol adduct to undergo retro and exchange reactions with endogenous thiols such as glutathione, which can lead to off-target effects and reduced efficacy of bioconjugates like antibody-drug conjugates (ADCs). acs.orgnih.gov To address this, strategies are being developed to create exceptionally stable linkages or to design systems where the reversibility is controlled and predictable. nih.govtandfonline.com

Advancements include the development of maleimide derivatives that undergo rapid intramolecular hydrolysis after conjugation, effectively "locking" the conjugate and preventing the reverse reaction. nih.gov Furthermore, researchers are exploring the integration of maleimide chemistry with other bioorthogonal reactions. A linker like N-Boc-2-Maleimidoethylamine, with its two distinct functional handles, is perfectly suited for dual-labeling strategies. For instance, the maleimide could react with a cysteine residue on a protein, and after deprotection of the Boc group, the resulting amine could be tagged using an amine-reactive bioorthogonal partner, allowing for the simultaneous tracking or assembly of complex biomolecular structures. universiteitleiden.nl The ultimate goal is to expand the toolbox of mutually compatible reactions to enable more complex and precisely controlled modifications of biomolecules in living systems. nih.gov

Integration into Advanced Multifunctional Nanosystems

The application of N-Boc-2-Maleimidoethylamine and similar maleimide linkers is rapidly expanding in the field of nanotechnology, particularly for the surface engineering of nanoparticles and liposomes for targeted drug delivery and diagnostics. wilhelm-lab.comnih.gov Maleimide groups provide a robust method for covalently attaching thiol-containing biomolecules, such as targeting peptides or antibody fragments, to the surface of a nanosystem. acs.org

The heterobifunctional nature of N-Boc-2-Maleimidoethylamine is particularly advantageous for creating multifunctional nanosystems. A common strategy involves first incorporating a lipid or polymer derivative of the linker into a liposome (B1194612) or nanoparticle. nih.govnih.gov The exposed maleimide groups on the surface can then be used to attach a targeting ligand that recognizes specific cells, such as cancer cells. nih.gov Subsequently, the Boc protecting group can be removed to reveal a primary amine, which serves as a handle for attaching a second functional molecule, such as an imaging agent or a secondary drug.

This step-wise functionalization allows for the precise construction of sophisticated nanosystems with tailored properties. wilhelm-lab.comacs.org For example, maleimide-functionalized PEG (polyethylene glycol) linkers are frequently used to improve the circulation time and biocompatibility of nanoparticles while providing a site for ligand attachment. nih.govnih.gov Research is focused on developing novel, one-step surface engineering protocols to efficiently modify nanoparticle surfaces with functional maleimide groups, creating platform technologies for the rational design of nanomaterials with precise control over their biological interactions. wilhelm-lab.comacs.org

| Nanosystem | Maleimide Linker Role | Example Application |

| Liposomes | Covalent attachment of targeting ligands (e.g., antibodies, peptides) to the liposome surface. nih.gov | Targeted delivery of chemotherapeutics to tumor cells. nih.gov |

| Gold Nanoparticles (AuNPs) | Surface functionalization for attaching thiol-containing molecules. wilhelm-lab.comresearchgate.net | Creating targeted imaging agents and biosensors. wilhelm-lab.com |

| Polymeric Nanoparticles (e.g., PLGA) | Conjugation of peptides or other biomolecules to the nanoparticle surface via a PEG spacer. nih.govnih.gov | Development of mucoadhesive carriers for localized drug delivery. nih.gov |

| Carbon Nanotubes (CNTs) | Attachment of drugs like doxorubicin (B1662922) to enhance bioavailability and targeting. mdpi.com | Improving the efficacy of chemotherapy in melanoma models. mdpi.com |

Development of N-Boc-2-Maleimidoethylamine Derivatives for Specific Biological Targets

The core structure of N-Boc-2-Maleimidoethylamine is a versatile scaffold for creating a wide array of derivatives designed to interact with specific biological targets. The true potential of this linker is realized when it is incorporated into larger, more complex molecules aimed at targeted therapies and precision medicine. vectorlabs.comresearchgate.net

A primary application is in the construction of antibody-drug conjugates (ADCs). researchgate.net In this context, a derivative of the linker is first synthesized where a potent cytotoxic drug is attached to the amine end (following Boc deprotection). This drug-linker construct is then conjugated via its maleimide group to cysteine residues on a monoclonal antibody that specifically recognizes a tumor-associated antigen. This strategy ensures that the cytotoxic payload is delivered directly to cancer cells, minimizing systemic toxicity. nih.govvectorlabs.com

Beyond ADCs, derivatives are being developed for targeting other biological entities. For example, by attaching a peptide sequence known to bind to a specific cell surface receptor (e.g., the RGD peptide for integrin targeting) to the amine end of the linker, a targeted probe can be created. mdpi.com This probe, bearing a reactive maleimide, can then be conjugated to imaging agents for diagnostics or to nanoparticles for targeted delivery. researchgate.net The ongoing development in this area involves synthesizing novel analogues with different spacer lengths, solubilities, and cleavage properties to optimize their performance for specific biological targets, from enzymes and receptors to intracellular organelles. mdpi.com

Sustainable and Green Chemistry Approaches in Synthesis

As with many chemical manufacturing processes, there is a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of linkers like N-Boc-2-Maleimidoethylamine. The principles of green chemistry aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

A key step in the synthesis of N-Boc-2-Maleimidoethylamine is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Traditional methods often require catalysts and organic solvents. Green chemistry approaches are emerging that offer significant advantages. For instance, the N-Boc protection of amines can now be achieved under solvent-free conditions, sometimes without any catalyst at all, by simply mixing the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) at room temperature. eurekaselect.comresearchgate.net Other methods utilize water as a green solvent, which is inexpensive, non-toxic, and non-flammable. semanticscholar.orgnih.gov

Furthermore, the use of recyclable heterogeneous catalysts, such as Amberlite-IR 120 resin, provides a sustainable alternative to homogenous catalysts that are difficult to separate from the reaction mixture. These solid-supported catalysts can be easily filtered off and reused, minimizing waste. Even the deprotection of the Boc group, which typically requires strong acids like trifluoroacetic acid, can be performed under greener conditions using just water at elevated temperatures. semanticscholar.org Applying these green methodologies to the large-scale production of N-Boc-2-Maleimidoethylamine and its derivatives will be a key focus for making advanced bioconjugation technologies more sustainable.

| Synthesis Step | Conventional Method | Green Alternative | Advantage of Green Method |

| N-Boc Protection | Use of (Boc)₂O with catalysts (e.g., DMAP) in organic solvents (e.g., Dichloromethane). nih.gov | Catalyst-free, solvent-free reaction at room temperature. eurekaselect.comresearchgate.net | Reduces solvent waste, avoids toxic catalysts, simplifies workup. |

| N-Boc Protection | Lewis acid catalysis in organic solvents. | Use of recyclable heterogeneous catalysts (e.g., Amberlite-IR 120) or water as a solvent. nih.gov | Catalyst can be easily removed and reused; avoids hazardous organic solvents. |

| N-Boc Deprotection | Strong acids such as Trifluoroacetic Acid (TFA) or HCl in organic solvents. semanticscholar.org | Heating in water without any additional reagents. semanticscholar.org | Eliminates the need for corrosive acids and organic solvents. |

Q & A

Q. What are the optimal synthetic strategies for preparing N-Boc-2-Maleimidoethylamine with high purity and yield?

- Methodological Answer : Synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the primary amine of 2-maleimidoethylamine. A stepwise approach includes:

Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) at 0–25°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the Boc-protected intermediate.

Characterization using -NMR (confirming Boc group integration at δ 1.4 ppm) and LC-MS (to verify molecular ion peaks).

Ensure anhydrous conditions during synthesis to prevent Boc-group cleavage. Storage at 0–6°C in airtight containers minimizes degradation .

Q. How should researchers handle and store N-Boc-2-Maleimidoethylamine to maintain stability?

- Methodological Answer : The compound is sensitive to moisture and elevated temperatures. Store aliquots in desiccated, amber vials at 0–6°C for short-term use. For long-term storage, lyophilize the compound under vacuum and keep at -20°C. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect hydrolysis of the maleimide or Boc groups. Avoid buffers containing primary amines (e.g., Tris) during experimental workflows to prevent unintended thiol-maleimide side reactions .

Q. What analytical techniques are essential for confirming the structural integrity of N-Boc-2-Maleimidoethylamine?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : - and -NMR to verify maleimide protons (δ 6.7–6.8 ppm) and Boc carbonyl (δ 155–160 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm the molecular ion ([M+H]⁺ expected at ~257.3 g/mol).

- HPLC : Use a reverse-phase column (e.g., C18) with UV detection (λ = 220–280 nm) to assess purity (>95% by peak area). Cross-reference spectral data with NIST Chemistry WebBook entries for maleimide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency when using N-Boc-2-Maleimidoethylamine for protein labeling?

- Methodological Answer : Discrepancies in conjugation yields often arise from competing hydrolysis of the maleimide group or incomplete deprotection of the Boc-amine. To address this:

Optimize reaction pH (6.5–7.5) and temperature (4–25°C) to balance maleimide-thiol reactivity and hydrolysis rates.

Pre-treat the compound with TFA to remove the Boc group immediately before conjugation, ensuring free amine availability.

Quantify conjugation efficiency via SDS-PAGE (Coomassie staining) or MALDI-TOF to measure mass shifts.

Critically evaluate experimental design by comparing results across buffer systems (e.g., phosphate vs. HEPES) and including hydrolysis controls .

Q. What strategies mitigate maleimide ring hydrolysis during long-term bioconjugation studies?

- Methodological Answer : Maleimide hydrolysis can be minimized by:

- Stabilizing Buffers : Use deuterated or non-nucleophilic buffers (e.g., sodium acetate) at pH 6.5.

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis kinetics.

- Additives : Include 1–5% glycerol or sucrose to reduce water activity.